1-(2-Fluorophenyl)butan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Fluorophenyl)butan-2-ol is an organic compound with the molecular formula C10H13FO It is a secondary alcohol with a fluorine atom attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Fluorophenyl)butan-2-ol can be synthesized through several methods. One common approach involves the reduction of 1-(2-Fluorophenyl)butan-2-one using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluorophenyl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 1-(2-Fluorophenyl)butan-2-one using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: Further reduction can convert it into 1-(2-Fluorophenyl)butane using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1-(2-Fluorophenyl)butan-2-yl chloride.
Common Reagents and Conditions:
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane (CH2Cl2).
Major Products:
Oxidation: 1-(2-Fluorophenyl)butan-2-one.
Reduction: 1-(2-Fluorophenyl)butane.
Substitution: 1-(2-Fluorophenyl)butan-2-yl chloride.
Scientific Research Applications
1-(2-Fluorophenyl)butan-2-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving fluorinated compounds.
Industry: The compound is used in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 1-(2-Fluorophenyl)butan-2-ol depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of the fluorine atom can influence the compound’s binding affinity and selectivity towards its molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
1-(2-Fluorophenyl)butan-2-ol can be compared with other similar compounds such as:
1-(2-Chlorophenyl)butan-2-ol: Similar structure but with a chlorine atom instead of fluorine. The presence of chlorine can affect the compound’s reactivity and biological activity.
1-(2-Bromophenyl)butan-2-ol: Contains a bromine atom, which can lead to different chemical and biological properties compared to the fluorine analog.
1-(2-Methylphenyl)butan-2-ol: The methyl group can influence the compound’s hydrophobicity and interaction with biological targets.
The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its metabolic stability and alter its electronic properties, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-(2-fluorophenyl)butan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-2-9(12)7-8-5-3-4-6-10(8)11/h3-6,9,12H,2,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWLXYWUREJJDKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=CC=CC=C1F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.